molecular formula C19H19ClN2O4 B10896134 3-{(2Z)-2-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}benzoic acid

3-{(2Z)-2-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}benzoic acid

Cat. No.: B10896134
M. Wt: 374.8 g/mol
InChI Key: LKIQYZGXMMALJV-MTJSOVHGSA-N
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Description

3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Allyloxy Group:

    Chlorination and Ethoxylation: The aromatic ring is then chlorinated and ethoxylated to introduce the chloro and ethoxy substituents.

    Hydrazone Formation: The key step involves the formation of the hydrazone linkage by reacting the aldehyde or ketone precursor with hydrazine.

    Final Coupling: The final step involves coupling the hydrazone intermediate with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinobenzoic Acid: Shares the hydrazino and benzoic acid moieties but lacks the allyloxy, chloro, and ethoxy substituents.

    2-(Allyloxy)arylaldehydes: Contains the allyloxy group but differs in the overall structure and functional groups.

Uniqueness

3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

3-[(2Z)-2-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C19H19ClN2O4/c1-3-8-26-18-16(20)9-13(10-17(18)25-4-2)12-21-22-15-7-5-6-14(11-15)19(23)24/h3,5-7,9-12,22H,1,4,8H2,2H3,(H,23,24)/b21-12-

InChI Key

LKIQYZGXMMALJV-MTJSOVHGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Cl)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Cl)OCC=C

Origin of Product

United States

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